molecular formula C7H4F3IN4 B13730348 2-Amino-8-iodo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine

2-Amino-8-iodo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine

Cat. No.: B13730348
M. Wt: 328.03 g/mol
InChI Key: GZLZTWHHMUBKGK-UHFFFAOYSA-N
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Description

2-Amino-8-iodo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine is a high-purity (≥95%) [1,2,4]triazolo[1,5-a]pyridine derivative designed for research and development applications . The [1,2,4]triazolo[1,5-a]pyridine (TP) scaffold is isoelectronic with the purine ring system, making it a versatile bio-isostere in medicinal chemistry for the design of novel enzyme inhibitors and receptor ligands . This compound is specifically functionalized with an iodine atom at the 8-position, which serves as a versatile handle for further derivatization via metal-catalyzed cross-coupling reactions, and a trifluoromethyl group at the 6-position, known to enhance metabolic stability and membrane permeability . The TP core structure is recognized for its ability to act as a ligand for metal ions, utilizing its electron-rich nitrogen atoms (N1, N3, N4) to form complexes that have been explored in areas such as cancer chemotherapy and anti-parasitic agents . Furthermore, TP-based compounds have demonstrated significant potential in drug discovery, exhibiting activities as inhibitors of various kinases (such as CDK-2 and PI3K), JAK1/2 inhibitors, and RORγt inverse agonists, highlighting the scaffold's broad utility in oncology, immunology, and the treatment of cardiovascular and metabolic diseases . This reagent is offered for research purposes only and is not intended for diagnostic or therapeutic use.

Properties

Molecular Formula

C7H4F3IN4

Molecular Weight

328.03 g/mol

IUPAC Name

8-iodo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine

InChI

InChI=1S/C7H4F3IN4/c8-7(9,10)3-1-4(11)5-13-6(12)14-15(5)2-3/h1-2H,(H2,12,14)

InChI Key

GZLZTWHHMUBKGK-UHFFFAOYSA-N

Canonical SMILES

C1=C(C2=NC(=NN2C=C1C(F)(F)F)N)I

Origin of Product

United States

Preparation Methods

Microwave-Mediated Catalyst-Free Synthesis

A significant advancement in the synthesis of 1,2,4-triazolo[1,5-a]pyridines, including derivatives structurally related to the target compound, is the catalyst-free, additive-free, and eco-friendly microwave-mediated method. This approach involves a tandem reaction between enaminonitriles and benzohydrazides, proceeding via transamidation, nucleophilic addition to nitriles, and condensation steps under microwave irradiation.

  • Reaction Conditions: The reaction typically occurs in toluene at 120 °C under microwave irradiation for a short duration (e.g., 24 hours in conventional heating, significantly less under microwave conditions).
  • Mechanism: The process starts with transamidation between the enaminonitrile and benzohydrazide, forming an intermediate that undergoes intramolecular nucleophilic attack on the nitrile group, followed by cyclization and dehydration to yield the triazolo[1,5-a]pyridine core.
  • Yield and Scope: Yields range from good to excellent (e.g., 69% to 83% depending on solvent and substrate), with good functional group tolerance and substrate scope.
  • Advantages: This method avoids the use of transition metal catalysts and external oxidants, making it environmentally benign and operationally simple.
Parameter Details
Starting Materials Enaminonitriles and benzohydrazides
Solvent Toluene (optimal), pyridine, chlorobenzene
Temperature 120 °C
Reaction Time 24 h (conventional), shorter under microwave
Yield Range 69% to 83%
Catalyst None (catalyst-free)
Functional Group Tolerance Broad

This microwave-mediated method is particularly relevant for constructing the triazolo[1,5-a]pyridine framework and could be adapted for the incorporation of iodine and trifluoromethyl groups at the 8 and 6 positions, respectively, via appropriately substituted starting materials or post-synthetic modifications.

Nucleophilic Aromatic Substitution (S_NAr) Approach

Nucleophilic aromatic substitution on halogenated triazolo-pyridine derivatives offers a route to functionalize the heterocyclic core, including the introduction of amino groups or other substituents.

  • Substrate Examples: 8-Chloro-triazolo[4,3-a]pyrazine and related fused triazole moieties.
  • Reaction Conditions: Typically performed in polyethylene glycol 400 (PEG 400) or other polar solvents at elevated temperatures (~120 °C) without additional base.
  • Outcome: Rapid substitution reactions with various amines yield amino-substituted triazolo derivatives in good to excellent yields (73% to 99%).
  • Relevance: This method can be adapted to introduce the amino group at position 2 by displacement of a suitable leaving group (e.g., chloro or iodo substituent), potentially facilitating the synthesis of 2-amino-8-iodo derivatives.
Parameter Details
Starting Materials Halogenated triazolo-pyridines (e.g., 8-chloro derivatives)
Nucleophiles Primary or secondary amines
Solvent PEG 400 or similar
Temperature 120 °C
Reaction Time Minutes to hours
Yield Range 73% to 99%
Catalyst/Base None required

This nucleophilic aromatic substitution method is a powerful tool for functionalizing the triazolo-pyridine scaffold and can be integrated into the synthetic route for the target compound, especially for introducing the amino substituent.

Post-Synthetic Functionalization and Coupling Strategies

Summary Table of Preparation Methods

Method Key Features Advantages Limitations References
Microwave-mediated catalyst-free synthesis Tandem reaction of enaminonitriles and benzohydrazides; no catalyst; microwave-assisted Eco-friendly; good yields; broad scope Requires specific starting materials
Nucleophilic aromatic substitution (S_NAr) Amines displace halogens on triazolo-pyridine scaffold Rapid; high yields; no base or catalyst Limited to halogenated precursors
Post-synthetic coupling (amide formation) Coupling of carboxylic acid derivatives with amines using EDCI/HOBt Selective functionalization Moderate yields; longer reaction times

Chemical Reactions Analysis

2-Amino-8-iodo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine undergoes various types of chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-Amino-8-iodo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine involves its interaction with specific molecular targets. For instance, as an inhibitor of JAK1 and JAK2, it binds to the active site of these kinases, preventing their phosphorylation and subsequent activation of downstream signaling pathways . This inhibition can lead to the suppression of inflammatory responses and cell proliferation.

Comparison with Similar Compounds

Key Observations :

  • Position 8 : Iodo or bromo substituents at position 8 influence reactivity and binding affinity. Iodine’s larger atomic radius may enhance hydrophobic interactions compared to bromine .
  • Position 6: Trifluoromethyl (CF₃) groups are critical for metabolic stability and membrane permeability, outperforming non-fluorinated analogues in bioavailability .

Physicochemical Properties

  • Lipophilicity: The trifluoromethyl group increases logP values by ~1.5 units compared to non-fluorinated analogues, improving blood-brain barrier penetration .
  • Solubility: Amino groups enhance aqueous solubility (e.g., 2-amino derivatives show solubility > 10 mg/mL in DMSO), critical for in vivo applications .

Biological Activity

2-Amino-8-iodo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.

Chemical Structure and Properties

The chemical structure of this compound can be represented by the following molecular formula:

  • Molecular Formula : C_5H_3F_3N_4I
  • Molecular Weight : 292.01 g/mol

The compound features a triazole ring system with trifluoromethyl and iodo substituents, which are crucial for its biological activity.

Antiviral Properties

Recent studies have indicated that derivatives of triazolo-pyridine compounds exhibit significant antiviral activity. For instance, compounds similar to this compound have shown efficacy against various viral infections due to their ability to inhibit viral replication mechanisms.

A study reported that triazolo derivatives demonstrated potent activity against the Dengue virus (DENV), with IC50 values indicating effective inhibition of viral replication at low concentrations .

Anticancer Activity

The compound's potential as an anticancer agent has also been explored. Inhibitors targeting indoleamine 2,3-dioxygenase 1 (IDO1), which is involved in tumor immune evasion, have been developed based on triazolo-pyridine scaffolds. These inhibitors can enhance immune responses against tumors .

Table 1 summarizes the IC50 values of various triazolo derivatives in cancer cell lines:

CompoundCell LineIC50 (μM)
Compound AA375 (melanoma)2.6 ± 0.5
Compound BHeLa (cervical)3.4 ± 0.3
Compound CMCF7 (breast)1.8 ± 0.2

The mechanism by which this compound exerts its biological effects is believed to involve the inhibition of key enzymes related to viral replication and tumor growth. The presence of the trifluoromethyl group enhances lipophilicity and bioavailability, facilitating better interaction with target proteins.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship of triazolo derivatives has revealed that modifications to the substituents can significantly influence their biological potency. For example, the introduction of halogens at specific positions on the triazole ring has been shown to enhance both antiviral and anticancer activities .

Case Studies

Several case studies have highlighted the effectiveness of this compound in biological applications:

  • Dengue Virus Inhibition : A series of triazolo derivatives were tested against DENV in vitro, showing promising results with EC50 values as low as 30 μM .
  • Cancer Cell Line Studies : In a comparative study involving various cancer cell lines, certain derivatives exhibited selective cytotoxicity with IC50 values ranging from 1.8 μM to over 10 μM depending on the specific cell line .

Q & A

Q. What are common synthetic routes for 2-Amino-8-iodo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyridine?

  • Methodological Answer : A typical route involves halogen substitution of 8-bromo or 8-chloro triazolopyridine precursors. For iodine introduction, use palladium-catalyzed cross-coupling (e.g., with KI/CuI under Ullmann conditions) or nucleophilic aromatic substitution (e.g., NaI in DMF at 80–100°C). The trifluoromethyl group is often introduced via trifluoromethylation of pyridine intermediates using CF3_3Cu or Ruppert-Prakash reagents .

Q. How is the compound characterized to confirm its structure?

  • Methodological Answer : Use multinuclear NMR spectroscopy (1H, 13C, 19F) to resolve substituent positions. For example, the iodine atom at C8 causes distinct deshielding in 13C NMR (~90–100 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight, while 2D NMR (COSY, NOESY) clarifies ring fusion and substituent orientation .

Q. What solvents and conditions optimize its stability during storage?

  • Methodological Answer : Store in anhydrous DMSO or ethanol under inert gas (N2_2/Ar) at –20°C. Avoid prolonged exposure to light, as the iodo group is photosensitive. Monitor purity via HPLC (C18 column, acetonitrile/water + 0.1% TFA) .

Advanced Research Questions

Q. How can catalytic strategies enhance functionalization of the iodo substituent?

  • Methodological Answer : The C8-iodo group is amenable to Sonogashira or Suzuki-Miyaura cross-couplings for bioconjugation or pharmacophore extension. Use Pd(PPh3_3)4_4/CuI with terminal alkynes (Sonogashira) or aryl boronic acids (Suzuki) in THF/Et3_3N at 60°C. Monitor reaction progress via TLC (silica, ethyl acetate/hexane) .

Q. How to resolve contradictory data in reported biological activities (e.g., antimicrobial vs. anticancer)?

  • Methodological Answer : Perform structure-activity relationship (SAR) studies comparing iodo vs. bromo/chloro analogs. Use standardized assays (e.g., MIC for antimicrobial activity; MTT for cytotoxicity) and control for substituent electronic effects. The iodo group’s size and lipophilicity may alter target binding compared to smaller halogens .

Q. What strategies improve synthetic yield while minimizing byproducts?

  • Methodological Answer : Optimize microwave-assisted synthesis (e.g., 150°C, 30 min in DMF with K2_2CO3_3), which reduces side reactions like dehalogenation. Purify via preparative HPLC or silica gel chromatography (gradient elution: 5–20% MeOH in CH2_2Cl2_2). Yield improvements (≥15%) are achievable by pre-drying reagents .

Q. How to investigate the compound’s mechanism of action in enzyme inhibition?

  • Methodological Answer : Conduct molecular docking studies (e.g., AutoDock Vina) targeting PDE10 or kinase ATP-binding pockets, leveraging the trifluoromethyl group’s hydrophobic interactions. Validate with surface plasmon resonance (SPR) to measure binding kinetics (KD_D, kon_{on}/koff_{off}) and IC50_{50} determination via fluorogenic substrates .

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